N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-10-5-8(12)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXQHQSSXBQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The benzyl chloride undergoes nucleophilic substitution (SN2) with cyclopropanamine, facilitated by a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by displacement of the chloride leaving group:
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Toluene or THF | Polar aprotic solvents enhance reactivity |
| Base | K₂CO₃ | Mild conditions minimize side reactions |
| Temperature | 60–80°C | Higher temperatures accelerate kinetics |
| Molar Ratio | 1:1.2 (Benzyl chloride:Amine) | Excess amine ensures complete conversion |
Industrial-scale production employs continuous flow reactors to improve efficiency, achieving yields >85%.
Reductive Amination via Hydrogenation of Imine Intermediates
An alternative method involves the hydrogenation of N-[(2-bromo-4-chlorophenyl)methylene]cyclopropanamine (imine) using platinum-based catalysts.
Synthetic Pathway
-
Imine Formation : Condensation of 2-bromo-4-chlorobenzaldehyde with cyclopropanamine in ethanol under reflux.
-
Hydrogenation : Catalytic hydrogenation of the imine intermediate under H₂ pressure.
Catalyst Performance
| Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pt/C (5% wt) | Ethanol | 3 | 92 | 98 |
| PtO₂ | THF | 5 | 88 | 95 |
| Pd/C (10% wt) | Methanol | 3 | 65 | 90 |
Platinum catalysts outperform palladium due to superior selectivity for imine reduction.
Alternative Routes and By-Product Analysis
By-Product Mitigation
-
Dialkylation : Minimized by using stoichiometric cyclopropanamine.
-
Oxidation : Avoided by conducting reactions under inert atmospheres (N₂/Ar).
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine group to an alkylamine.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines or amides, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. The presence of the bromine and chlorine substituents on the benzene ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine and related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Halogenation Effects: The 2-bromo-4-chloro substitution in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in receptor-ligand interactions compared to the 2-nitro analog (lower molecular weight, less steric hindrance) . Substitution with fluorine (as in the 4-fluoro analog ) reduces molecular weight (258.13 vs.
Backbone Modifications :
- Replacing the methylene bridge with a phenethyl chain (e.g., in the 2-bromo-4-fluoro analog ) increases flexibility, which could influence conformational stability in biological systems.
- The pyrazole-containing analog demonstrates the impact of heterocyclic systems on solubility and charge distribution, as evidenced by its hydrochloride salt formulation.
Synthetic Considerations :
- The synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine via platinum-catalyzed hydrogenation suggests that similar methods might apply to the target compound, though halogen stability under catalytic conditions must be verified.
Safety and Stability: The nitro-substituted analog is noted to decompose under fire conditions, releasing toxic gases (e.g., NOₓ), whereas bromo/chloro analogs likely produce HBr and HCl, requiring specific handling protocols.
Biological Activity
N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound consists of a cyclopropane ring linked to a phenyl group that is further substituted with bromine and chlorine atoms. The presence of these halogens can enhance the compound's reactivity and biological activity. Its molecular formula is C10H10BrClN, with a molecular weight of approximately 245.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents influence the binding affinity and selectivity towards these targets, potentially leading to various biological responses. The cyclopropane moiety may also contribute to the stabilization of the compound's conformation, enhancing its biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been investigated as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. The dual halogenation may enhance its potency against specific cancer types by increasing cellular uptake or altering interactions with target proteins .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Analysis : In vitro assays using various cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further mechanistic studies indicated that the compound might inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in xenograft models .
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, a comparison table is provided below.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Dual halogenation enhances reactivity |
| N-(4-bromo-3-methylphenyl)methylcyclopropanamine | Structure | Anticancer | Similar structure but different halogenation |
| N-(4-chlorophenyl)methylcyclopropanamine | Structure | Limited activity reported | Lacks bromine substitution |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine?
Answer:
A common approach involves reductive amination or hydrogenation of a Schiff base intermediate. For example, condensation of 2-bromo-4-chlorobenzaldehyde with cyclopropylamine forms an imine, followed by catalytic hydrogenation using palladium or platinum catalysts (as described for structurally similar amines in ). Key steps include:
- Imine formation : React aldehyde with cyclopropylamine in a polar aprotic solvent (e.g., THF) under inert atmosphere.
- Reduction : Use H₂ gas with a PtO₂ or Pd/C catalyst at 1–3 bar pressure, monitoring progress via TLC or LC-MS.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
Validate purity via NMR (e.g., ¹H, ¹³C) and HRMS, as demonstrated in analogous cyclopropanamine syntheses .
Advanced: How can crystallographic disorder in the cyclopropane ring be resolved during X-ray structure determination?
Answer:
Disorder in strained rings like cyclopropane is common. Use SHELXL (v.2015+) for refinement:
- Apply PART , SUMP , and EADP commands to model anisotropic displacement parameters for disordered atoms .
- Restrain bond distances (e.g., DFIX) and angles (e.g., DANG) based on cyclopropane geometry.
- Validate with ORTEP-3 for graphical visualization of thermal ellipsoids and disorder patterns .
For severe cases, collect high-resolution data (<1.0 Å) and employ twin refinement (TWIN/BASF commands in SHELXL) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo/chloro substituents) and cyclopropane CH₂ groups (δ 0.5–1.2 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₀H₁₀BrClN, expected m/z ≈ 274.96 .
- IR : Detect N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹).
Advanced: How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?
Answer:
The 2-bromo-4-chloro substitution pattern creates distinct electronic environments:
- Bromine at the ortho position is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. C-Cl.
- Chlorine at para stabilizes the aromatic ring via inductive effects, reducing electrophilicity.
Methodological considerations : - Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to optimize selectivity for C-Br over C-Cl .
- Use DFT calculations (e.g., Gaussian 16) to map Fukui indices and predict reactive sites .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : Protect from light and moisture in amber glass vials under argon at –20°C.
- Stability : Monitor via HPLC for degradation (e.g., hydrolysis of cyclopropane under acidic conditions).
- Safety : Follow MSDS guidelines for similar aryl halides: use nitrile gloves, fume hood, and avoid sparks (static-sensitive) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Variation points : Modify cyclopropane (e.g., substituents), aryl ring (e.g., replace Br/Cl with CF₃, NO₂), or amine group (e.g., N-alkylation).
- Assays : Test in vitro binding (SPR, ITC) and cellular activity (IC₅₀ in dose-response curves).
- Data analysis : Use multivariate regression (e.g., PLS in R) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Basic: What computational tools are suitable for modeling the compound’s conformation?
Answer:
- Molecular mechanics : Use Avogadro or Mercury to generate low-energy conformers.
- DFT : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to analyze cyclopropane ring strain (~27 kcal/mol) .
- Docking : AutoDock Vina for predicting binding poses in protein targets (e.g., enzymes with hydrophobic pockets).
Advanced: How to address conflicting spectroscopic data in published analogs?
Answer:
- Case study : If NMR shifts for cyclopropane protons differ between studies, verify solvent effects (CDCl₃ vs. DMSO-d₆) and concentration.
- Reproduce conditions : Match temperature (e.g., 298 K vs. 310 K) and shimming protocols.
- Cross-validate : Compare with calculated shifts (e.g., ACD/Labs NMR predictor) .
Basic: What chromatographic methods are optimal for purification?
Answer:
- Normal-phase HPLC : Use silica column with hexane/EtOAc gradient (95:5 to 70:30).
- Reverse-phase : C18 column, acetonitrile/water (0.1% TFA) for polar impurities.
- TLC : Rf ≈ 0.3–0.4 (hexane:EtOAc 4:1), visualize with KMnO₄ stain .
Advanced: How to analyze intermolecular interactions in its crystal lattice?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
